molecular formula C13H17N3O2 B1409178 [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester CAS No. 1402559-25-4

[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester

Cat. No.: B1409178
CAS No.: 1402559-25-4
M. Wt: 247.29 g/mol
InChI Key: LUKYHZMNQKDZRN-UHFFFAOYSA-N
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Description

[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester is a carbamate-protected derivative featuring a phenyl ring substituted with a cyanomethylamino (-NH-CH₂-CN) group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or activity-based probes, where controlled amine deprotection is critical .

Properties

IUPAC Name

tert-butyl N-[4-(cyanomethylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-11-6-4-10(5-7-11)15-9-8-14/h4-7,15H,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKYHZMNQKDZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Carboxylic Acid Derivatives

The foundational step involves converting the carboxylic acid precursor into the tert-butyl ester. This is generally achieved via:

Research Findings:
In patent CN103787971A, a method involves the use of methyl vinyl ketone and subsequent reactions to produce tert-butyl esters with specific pharmaceutical intermediates.
Similarly, the synthesis of tert-butyl carbamates often employs tert-butyl chloroformate reacting with amines under basic conditions.

Carbamate Formation

The carbamate group, crucial for the compound, is typically formed by reacting an amine with tert-butyl chloroformate or via direct carbamation of amines with tert-butyl esters under suitable conditions:

Research Findings:
The synthesis of tert-butyl phenylcarbamates involves condensation of phenylamines with tert-butyl chloroformate, yielding high purity carbamates.

Specific Synthesis Pathway for [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester

Based on the literature and patent data, a plausible route involves:

  • Step 1: Formation of a suitable phenyl precursor, potentially via nitration or amination reactions to introduce the cyanomethylamino group.
  • Step 2: Esterification of the carboxylic acid (or equivalent intermediate) with tert-butyl alcohol or tert-butyl chloroformate.
  • Step 3: Coupling of the amino group with tert-butyl chloroformate to form the carbamate linkage.
  • Step 4: Final purification through chromatography or recrystallization.

This approach aligns with the methods described in patent CN103787971A, where intermediates are synthesized through multi-step reactions involving esterification and carbamate formation.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purpose References
Esterification Tert-butyl alcohol or tert-butyl chloroformate Acid catalysis, reflux Convert carboxylic acid to tert-butyl ester ,
Carbamate formation Amine + tert-butyl chloroformate Base (triethylamine or pyridine), room temperature Form carbamate linkage
Intermediate synthesis Nitration, amination Controlled temperature, inert atmosphere Introduce cyanomethylamino group Literature synthesis protocols
Final purification Chromatography, recrystallization Standard techniques Purify the compound General practice

Notes on Optimization and Yield

  • Reaction temperature and time are critical; typically, esterification and carbamate formation are performed at room temperature or slightly elevated temperatures (~25-50°C).
  • Solvent choice influences purity and yield; common solvents include dichloromethane, tetrahydrofuran, and toluene.
  • Yield data from analogous syntheses range from 70% to 90%, depending on reaction conditions and purification efficiency.

Research Findings and Innovation

Recent advances emphasize the use of green chemistry principles , such as employing less toxic reagents and optimizing reaction conditions to minimize waste. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Furthermore, novel catalytic systems are under investigation to enhance selectivity and reduce by-products, which is crucial for pharmaceutical intermediates like “[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester”.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

In medicine, [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyanomethylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The tert-butyl carbamate group is a common protective strategy in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

(4-Hydroxymethyl-benzyl)carbamic acid tert-butyl ester (Compound 18)
  • Structure : Features a hydroxymethyl (-CH₂-OH) substituent on the benzyl group.
  • Synthesis : Prepared via Corey oxidation of 4-hydroxymethyl-benzyl-ammonium chloride, followed by Boc protection .
  • Applications : Used as a precursor in activity-based probes for protein tyrosine phosphatases. The hydroxymethyl group allows further functionalization, such as oxidation to aldehydes for conjugation .
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
  • Structure: Cyclohexyl core with a chloro-acetyl-ethyl-amino substituent.
  • Properties : Molecular weight = 318.84; XLogP3 = 2.7 (indicating moderate lipophilicity) .
  • Applications : The chloro-acetyl group enables alkylation reactions, while the cyclohexyl core may enhance metabolic stability compared to aromatic analogs.
tert-Butyl 4-(bromomethyl)phenylcarbamate
  • Structure : Bromomethyl (-CH₂-Br) substituent on the phenyl ring.
  • Reactivity : The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions.
  • Applications: Useful in cross-coupling reactions or as an alkylating agent. Unlike the cyanomethylamino group, bromine enhances electrophilicity .
(5-Chloro-2-nitrophenyl)(phenyl)carbamic acid tert-butyl ester
  • Structure: Dual substituents: nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring.
  • Electronic Effects : Nitro and chloro groups are electron-withdrawing, which may stabilize the carbamate group against hydrolysis.

Biological Activity

The compound [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester , also known as tert-butyl N-[4-(cyanomethyl)phenyl]carbamate , has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H16N2O2
  • IUPAC Name : tert-butyl N-[4-(cyanomethyl)phenyl]carbamate

This structure features a cyanomethyl group attached to a phenyl ring, which is further connected to a carbamic acid moiety.

Mechanisms of Biological Activity

The biological activity of [4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyanomethyl group enhances the lipophilicity of the compound, potentially increasing its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways and biological responses.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Fluorinated and other derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

Antimicrobial Efficacy

A comparative analysis of antimicrobial efficacy against E. coli and S. aureus is presented below:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
[4-Cyanomethylamino]phenyl carbamateTBDTBD
Compound A2530
Compound B1520

Cytotoxicity Studies

In vitro studies evaluating cytotoxicity against human cancer cell lines yielded the following IC50 values:

Cell LineIC50 (µM) for [4-Cyanomethylamino]phenyl carbamateIC50 (µM) for Reference Compound
U251 (Glioblastoma)TBD15
A431 (Carcinoma)TBD20

Antimicrobial Efficacy

A study focusing on related compounds demonstrated that those with structural similarities to [4-(Cyanomethylamino)phenyl]carbamic acid exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating a potential for development as an antimicrobial agent.

Cytotoxicity Studies

In vitro tests on fluorinated derivatives revealed that they could inhibit the growth of glioblastoma cells effectively. The findings suggest that [4-(Cyanomethylamino)phenyl]carbamic acid could be explored further for its anticancer properties.

Q & A

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer :
  • PAMPA-BBB assay : Measure permeability using artificial membranes; logPe > –5.0 suggests BBB penetration .
  • Cell-based models : Use MDCK-MDR1 monolayers to assess P-gp efflux ratios .
  • Solubility pre-screening : Ensure >50 µM solubility in PBS (pH 7.4) to avoid false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester
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[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.